molecular formula C6H4F3NO B13012590 4-(Difluoromethoxy)-3-fluoropyridine

4-(Difluoromethoxy)-3-fluoropyridine

Cat. No.: B13012590
M. Wt: 163.10 g/mol
InChI Key: OSGFIEDXKZZATE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluoropyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-hydroxy-3-fluoropyridine with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl ether and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced difluoromethylation techniques and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., potassium carbonate), oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while defluorination reactions can produce defluorinated derivatives .

Scientific Research Applications

4-(Difluoromethoxy)-3-fluoropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFIEDXKZZATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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